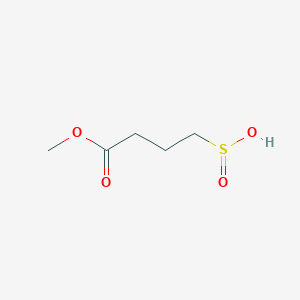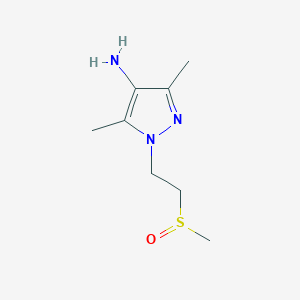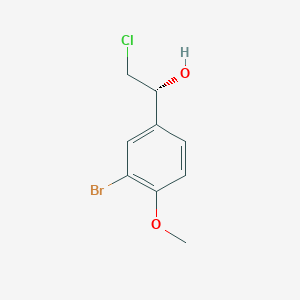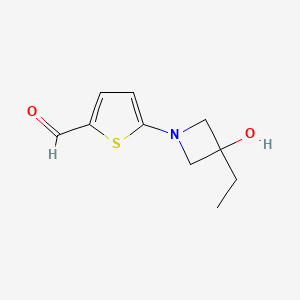
N-(4-aminocyclohexyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)butanamide: is an organic compound with the molecular formula C₁₀H₂₀N₂O It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)butanamide typically involves the reaction of 4-aminocyclohexylamine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-aminocyclohexyl)butanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce butanoic acid and 4-aminocyclohexylamine.
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-aminocyclohexylamine.
Oxidation: N-oxide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly in inflammation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)butanamide involves its interaction with specific molecular targets. It is known to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by interfering with their mRNA expression . This modulation occurs through pathways involving pathogen-recognition receptors and other immune response elements.
Comparaison Avec Des Composés Similaires
Butyramide: Shares the butanamide backbone but lacks the cyclohexyl and amino groups.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: Contains a benzene ring instead of a cyclohexyl group.
Uniqueness: N-(4-aminocyclohexyl)butanamide is unique due to its cyclohexyl ring and amino group, which confer specific chemical and biological properties. These structural features make it more versatile in various reactions and applications compared to simpler amides like butyramide and acetamide .
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)butanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h8-9H,2-7,11H2,1H3,(H,12,13) |
Clé InChI |
QPIHTUVWZFCQCM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)





![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)


